

L-Methionine-1-13C supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: L-Methionine-1-13C

Cat. No.: B1602258

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L-Methionine-1-13C: A Technical Guide for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on **L-Methionine-1-13C**, a stable isotope-labeled amino acid crucial for a variety of research applications. This document outlines suppliers, purchasing information, detailed experimental protocols, and key metabolic pathways involving methionine.

L-Methionine-1-13C: Supplier and Purchasing Information

L-Methionine-1-13C is a non-radioactive, stable isotope-labeled version of the essential amino acid L-methionine, where the carbon atom at the carboxyl group is replaced with a ¹³C isotope. This isotopic labeling allows for the precise tracing and quantification of methionine metabolism and its incorporation into proteins in various experimental settings.

Several reputable suppliers offer **L-Methionine-1-13C** for research purposes. The table below summarizes key purchasing information from prominent vendors. Please note that pricing and availability are subject to change and should be verified on the respective supplier's website.



Supplier	Catalog Number (Example)	Purity	Available Quantities (Examples)	CAS Number
Sigma-Aldrich (Merck)	490083	≥99 atom % ¹³ C, ≥98% (CP)	25 mg, 100 mg, 250 mg	81202-04-2
Cambridge Isotope Laboratories, Inc.	CLM-3267	99 atom % ¹³ C, Chemical Purity >98%	25 mg, 100 mg, 250 mg, 1 g	81202-04-2
MedChemExpres s	HY-N0326S4	>98%	5 mg, 10 mg, 25 mg, 50 mg, 100 mg	81202-04-2
Thermo Fisher Scientific (Gibco™)	A14133	Not specified	225 mg	81202-04-2

Core Applications and Experimental Protocols

L-Methionine-1-13C is a versatile tool in metabolic research, proteomics, and drug development. Its primary applications include Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics, metabolic flux analysis (MFA) to study cellular metabolism, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural and functional studies of proteins.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for the quantitative analysis of proteomes. It involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in one cell population, which is then compared to a "light" control population grown in the presence of the natural amino acid.

Cell Culture Medium Preparation:



- Prepare two types of cell culture media: a "light" medium containing standard L-methionine and a "heavy" medium where standard L-methionine is replaced with L-Methionine-1-13C.
- The base medium (e.g., DMEM, RPMI-1640) must be deficient in L-methionine.
- Supplement both media with dialyzed fetal bovine serum (dFBS) to minimize the
 concentration of unlabeled amino acids from the serum. The final concentration of LMethionine-1-¹³C in the heavy medium should be the same as the standard L-methionine
 concentration in the light medium.
- Cell Adaptation and Labeling:
 - Culture two separate populations of cells. One population is grown in the "light" medium, and the other in the "heavy" medium.
 - Subculture the cells for a minimum of five to six cell doublings to ensure near-complete
 incorporation of the labeled amino acid into the proteome. The efficiency of incorporation
 can be monitored by mass spectrometry.
- Experimental Treatment:
 - Once complete labeling is achieved, apply the experimental treatment (e.g., drug administration, stimulus) to one of the cell populations. The other population serves as the control.
- Cell Harvesting and Lysis:
 - Harvest both cell populations separately.
 - Wash the cells with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification and Mixing:



- Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
- Mix equal amounts of protein from the "light" and "heavy" lysates.
- Protein Digestion:
 - The mixed protein sample can be separated by 1D SDS-PAGE, and the gel bands excised for in-gel tryptic digestion. Alternatively, in-solution digestion of the mixed lysate can be performed.
- LC-MS/MS Analysis:
 - Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the presence of ¹³C. The ratio of the peak intensities of the heavy and light peptides corresponds to the relative abundance of the protein in the two samples.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a technique used to quantify the rates of metabolic reactions within a cell. By tracing the incorporation of ¹³C from a labeled substrate like L-Methionine-1-¹³C into various intracellular metabolites, researchers can map and quantify the flow of carbon through metabolic pathways.

- Cell Culturing and Isotopic Labeling:
 - Culture cells in a chemically defined medium where the sole source of methionine is L-Methionine-1-¹³C.
 - Allow the cells to reach a metabolic and isotopic steady state. This is typically achieved by growing the cells in the labeling medium for a period that allows for multiple cell doublings.
- Metabolite Extraction:
 - Rapidly quench the metabolic activity of the cells, for example, by using cold methanol.



 Extract the intracellular metabolites using appropriate solvents (e.g., a mixture of methanol, chloroform, and water).

Metabolite Analysis:

- Analyze the extracted metabolites using mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy.
- The analysis will determine the mass isotopomer distribution (MID) for key metabolites, which reflects the pattern of ¹³C incorporation.

Flux Calculation:

- Use computational software to fit the experimentally determined MIDs to a metabolic network model.
- This analysis will yield the intracellular metabolic fluxes, providing a quantitative understanding of the cellular metabolic state.

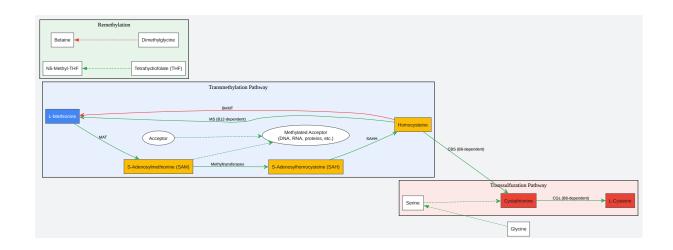
Signaling Pathways and Experimental Workflows

The metabolism of methionine is central to several critical cellular processes, including one-carbon metabolism, the transmethylation pathway, and the transsulfuration pathway. Understanding these pathways is essential for interpreting data from experiments using L-Methionine-1-13C.

Methionine Metabolism Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways involving methionine.





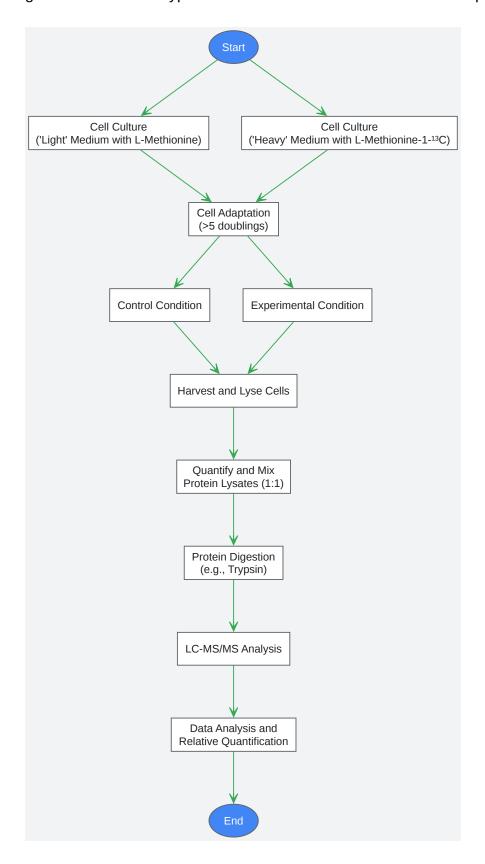
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Caption: Overview of Methionine Metabolism.

Experimental Workflow Diagrams



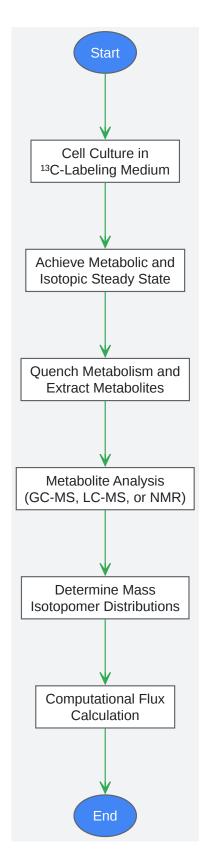
The following diagrams illustrate the typical workflows for SILAC and ¹³C-MFA experiments.



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Caption: SILAC Experimental Workflow.



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Caption: 13C-Metabolic Flux Analysis Workflow.

This technical guide provides a foundational understanding of L-Methionine-1-13C and its applications. Researchers are encouraged to consult the original research articles and supplier documentation for more specific details and optimization of these protocols for their particular experimental systems.

To cite this document: BenchChem. [L-Methionine-1-13C supplier and purchasing information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602258#l-methionine-1-13c-supplier-and-purchasing-information]

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